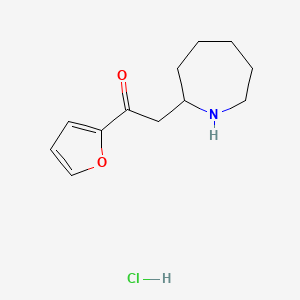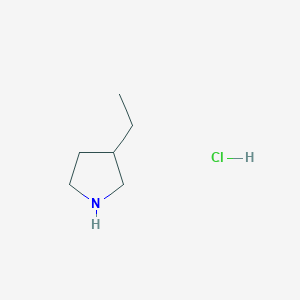![molecular formula C12H13BrClNO2 B1378159 5-溴-3H-螺[异苯并呋喃-1,4'-哌啶]-3-酮盐酸盐 CAS No. 1414959-11-7](/img/structure/B1378159.png)
5-溴-3H-螺[异苯并呋喃-1,4'-哌啶]-3-酮盐酸盐
描述
科学研究应用
化学合成和结构研究
- 开发了一种制备螺化合物的工艺,包括(1S,3′R,4′S,5′S,6′R)-5-氯-6-[(4-乙基苯基)甲基]-3′,4′,5′,6′-四氢-6′-(羟甲基)-螺[异苯并呋喃-1(3H), 2′-[2H]吡喃]-3′,4′,5′-三醇,突出了化学多功能性和创造各种结构相关化合物的潜力 (刘等人,2013 年).
- 合成了具有特定结构特征的螺化合物,例如螺[[2]苯并吡喃-1,4'-哌啶]和螺[[2]苯并呋喃-1,4'-哌啶],并评估了它们的结合特性,证明了该化合物在受体研究和潜在治疗应用中的相关性 (Maier & Wünsch,2002 年).
药物化学和生物学评价
- 合成了一些螺化合物并评价了它们的 σ1 和 σ2 受体结合特性,突出了它们在理解受体相互作用和在药物开发中的潜在意义 (Maier & Wünsch,2002 年).
- 对螺-异苯并呋喃酮衍生物的研究发现了有效且可穿透血脑屏障的非咪唑 H3 受体逆激动剂,展示了该化合物在中枢神经系统治疗应用中的潜力 (Jitsuoka 等人,2008 年).
- 合成新型螺-异恶唑啉作为抗癌剂表明该化合物在癌症治疗中的潜力,具体衍生物在各种癌细胞系中显示出相当的抗肿瘤活性 (Das 等人,2015 年).
放射性同位素标记和成像应用
- 合成了一种放射性碘化螺哌啶配体,并将其评估为 σ1 受体成像的潜在 SPECT 示踪剂,表明该化合物在诊断成像和受体定位研究中的适用性 (陈等人,2010 年).
安全和危害
The safety and hazards associated with a compound are typically determined through toxicological studies. For “5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride”, the safety information includes hazard statements H302-H315-H319-H332-H335 and precautionary statements P261-P280-P305+P351+P338 .
作用机制
Mode of Action
It is known that benzofuran derivatives, which are structurally similar to this compound, have been found to exhibit a wide range of biological activities . These activities could potentially be attributed to the interaction of these compounds with various cellular targets, leading to changes in cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Benzofuran derivatives have been reported to have antimicrobial properties , suggesting that they may interfere with the biochemical pathways essential for the survival and proliferation of microorganisms.
Result of Action
Given the reported biological activities of similar benzofuran derivatives , it is plausible that this compound may exert its effects at the molecular and cellular levels, potentially altering cellular processes and functions.
生化分析
Biochemical Properties
5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to interact with sigma receptors, which are involved in numerous cellular processes, including cell signaling and apoptosis . The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby modulating their activity and influencing downstream biochemical pathways.
Cellular Effects
The effects of 5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can alter cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, highlighting the importance of dose optimization in experimental settings.
Metabolic Pathways
5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes, influencing the levels of metabolites and the overall metabolic flux . For instance, this compound can modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of 5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its bioavailability and efficacy . The compound’s distribution within different cellular compartments can also impact its activity, as it may preferentially accumulate in certain organelles or tissues.
Subcellular Localization
The subcellular localization of 5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride is a critical factor that determines its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound within cells can significantly impact its biochemical and cellular effects.
属性
IUPAC Name |
6-bromospiro[2-benzofuran-3,4'-piperidine]-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2.ClH/c13-8-1-2-10-9(7-8)11(15)16-12(10)3-5-14-6-4-12;/h1-2,7,14H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNMBOHREFKQAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=C(C=C3)Br)C(=O)O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




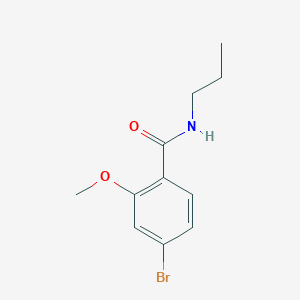

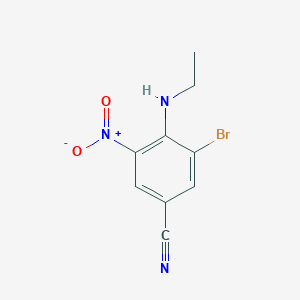
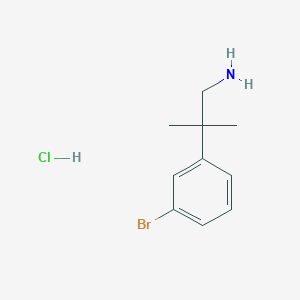

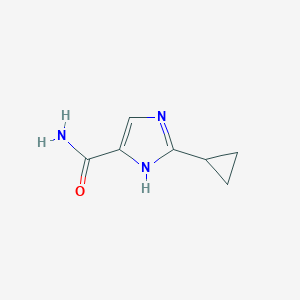

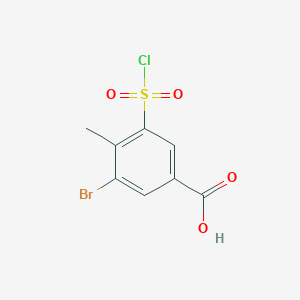


amine](/img/structure/B1378097.png)
